(5-Cyclopropyl-2,4-difluorophenyl)boronic acid
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Overview
Description
(5-Cyclopropyl-2,4-difluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with cyclopropyl and difluoromethyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-2,4-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-cyclopropyl-2,4-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-2,4-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(5-Cyclopropyl-2,4-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
(5-Cyclopropyl-2,4-difluorophenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in the synthesis of complex molecules, offering different reactivity and selectivity compared to other difluorophenylboronic acids .
Properties
Molecular Formula |
C9H9BF2O2 |
---|---|
Molecular Weight |
197.98 g/mol |
IUPAC Name |
(5-cyclopropyl-2,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O2/c11-8-4-9(12)7(10(13)14)3-6(8)5-1-2-5/h3-5,13-14H,1-2H2 |
InChI Key |
WSISCCUPFINRQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C2CC2)(O)O |
Origin of Product |
United States |
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